3-Chloro-6-methoxyquinolin-4-ol
Overview
Description
3-Chloro-6-methoxyquinolin-4-ol is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxyquinolin-4-ol can be achieved through several methods. One common approach involves the chlorination of 6-methoxyquinolin-4-ol using reagents such as thionyl chloride or phosphoryl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines, which can have significant applications in medicinal chemistry and materials science.
Scientific Research Applications
3-Chloro-6-methoxyquinolin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxyquinolin-4-ol involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication . This inhibition can lead to the disruption of bacterial cell division and growth, making the compound a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxyquinolin-7-ol: Another quinoline derivative with similar structural features.
6-Methoxyquinoline: A precursor in the synthesis of various quinoline derivatives.
3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one: A compound with notable antibacterial activity.
Uniqueness
3-Chloro-6-methoxyquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-Chloro-6-methoxyquinolin-4-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure:
The molecular formula of this compound is C_10H_8ClN_1O_2. The compound features a chloro group at the 3-position and a methoxy group at the 6-position of the quinoline ring, which contributes to its unique reactivity and biological properties.
Synthesis:
The synthesis of this compound typically involves the chlorination of 6-methoxyquinolin-4-ol. Various methods can be employed, including electrophilic aromatic substitution reactions using chlorine gas or chlorinating agents under controlled conditions.
Antimicrobial Properties
This compound has demonstrated potent antimicrobial activity against various bacterial strains. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication. Research indicates that this compound exhibits significant activity against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) with minimum inhibitory concentrations (MICs) ranging from 0.75 to 2.0 µg/mL .
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
MRSA | 0.75 |
VRE | 1.0 |
E. coli | 2.0 |
Pseudomonas aeruginosa | 1.5 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it induces apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. The compound has been noted for its ability to inhibit cell proliferation and induce cell cycle arrest in cancer cells .
Case Study: In Vitro Evaluation
In a study evaluating the effects on human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific cancer type .
The biological activity of this compound is attributed to its interaction with several molecular targets:
- DNA Gyrase Inhibition : The compound binds to bacterial DNA gyrase, inhibiting its activity and preventing DNA replication.
- Topoisomerase IV Inhibition : Similar to gyrase, it interferes with topoisomerase IV, crucial for separating replicated DNA strands.
- Apoptosis Induction : In cancer cells, it activates caspases leading to programmed cell death through intrinsic pathways.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar quinoline derivatives:
Compound | Activity | MIC (µg/mL) |
---|---|---|
7-Chloroquinolin-4-ol | Moderate antibacterial | 1.5 |
3-Bromoquinolin-4-ol | Lower than chloro variant | >5 |
Chloroquine | Antimalarial | <0.1 |
This comparison highlights that while other derivatives possess biological activity, the specific positioning of functional groups in this compound enhances its efficacy against resistant strains and cancer cells.
Properties
IUPAC Name |
3-chloro-6-methoxy-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNOZYLIMZPTDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590603 | |
Record name | 3-Chloro-6-methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426842-72-0 | |
Record name | 3-Chloro-6-methoxy-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426842-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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